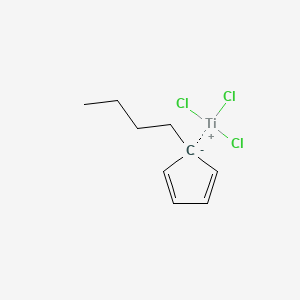
(N-Butylcyclopentadienyl)titanium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Butylcyclopentadienyl)titanium trichloride is an organotitanium compound with the molecular formula C₉H₁₃Cl₃Ti It is a moisture-sensitive compound that adopts a piano stool geometry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-Butylcyclopentadienyl)titanium trichloride typically involves the reaction of cyclopentadienyl derivatives with titanium tetrachloride. One common method includes the reaction of N-butylcyclopentadienyl lithium with titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(N-Butylcyclopentadienyl)titanium trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state titanium species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as zinc powder or cobaltocene are often used.
Substitution: Ligands like trimethylphosphine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Polymeric titanium(III) derivatives.
Substitution: Various substituted titanium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
(N-Butylcyclopentadienyl)titanium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (N-Butylcyclopentadienyl)titanium trichloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where it can enhance the rate and selectivity of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienyl)titanium trichloride
- Pentamethylcyclopentadienyl)titanium trichloride
- Indenyl)titanium trichloride
Uniqueness
(N-Butylcyclopentadienyl)titanium trichloride is unique due to the presence of the N-butyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl titanium compounds, which may not have the same substituents and therefore exhibit different chemical behaviors and applications.
Propiedades
Fórmula molecular |
C9H13Cl3Ti |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
5-butylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H13.3ClH.Ti/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q-1;;;;+4/p-3 |
Clave InChI |
ZXZVRIUAEPNCTP-UHFFFAOYSA-K |
SMILES canónico |
CCCC[C-]1C=CC=C1.Cl[Ti+](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



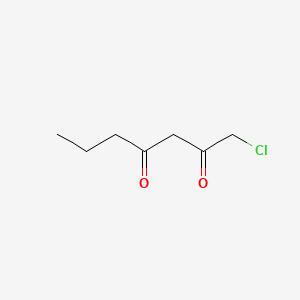
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
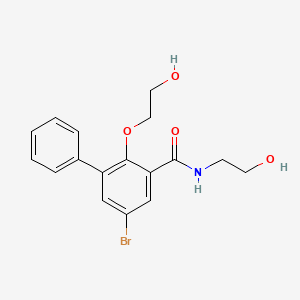
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
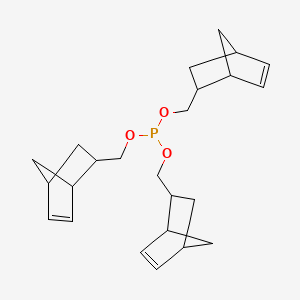

![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)

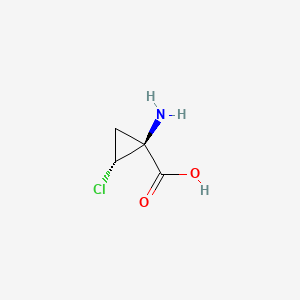
![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
